molecular formula C18H21NO2 B3635262 2-(benzyloxy)-N-butylbenzamide

2-(benzyloxy)-N-butylbenzamide

Cat. No.: B3635262
M. Wt: 283.4 g/mol
InChI Key: DRVGBRYNBMYGGY-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-butylbenzamide is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.157228913 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding Studies

  • Hydrogen Bonding in N-Butylbenzamides : Research has explored the hydrogen bonding behavior of N-butylbenzamides, including compounds similar to 2-(benzyloxy)-N-butylbenzamide, using infrared spectroscopy and NMR techniques. These studies provide insights into the self-association and thermodynamic parameters related to hydrogen bonding in such compounds (Nikolić et al., 1992).

Interaction with Aromatic Donors

  • Interaction with Aromatic Hydrocarbons : In a study investigating the behavior of N-substituted amides in solutions, researchers examined compounds like N-butylbenzamide in different aromatic hydrocarbon solutions. The findings are significant for understanding the interactions of such compounds with aromatic donors (Nikolić et al., 1984).

Photophysical Properties

  • Mechanism of Emission Enhancement : A compound structurally related to this compound, N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide, was studied for its condensed-state emission enhancement. The research provides insights into the photophysical properties and applications of similar benzamide derivatives (Li et al., 2015).

Medical Imaging Applications

  • Myocardial Perfusion Imaging with PET : A study involving the synthesis and evaluation of 18F-labeled pyridaben analogs, structurally related to this compound, reveals potential applications in myocardial perfusion imaging using positron emission tomography (PET). This research contributes to the development of new imaging agents for cardiac health assessment (Mou et al., 2012).

Synthesis and Reactivity

  • **Free-RadicalSynthesis of Ebselen Analogs**: Investigating the free-radical synthesis of Ebselen and its analogs, including derivatives of N-butylbenzamides similar to this compound, offers insights into novel synthetic pathways and the reactivity of these compounds under specific conditions (Fong & Schiesser, 1997).

Mutagenicity Studies

  • Reactivity and Mutagenicity of Benzamides : The mutagenicity and reactivity of N-(benzyloxy)-N-(benzoyloxy)benzamides, closely related to this compound, were examined, providing valuable data on the biological activities and potential risks associated with these compounds (Glover et al., 1998).

Catalysis Research

  • Hydroamination with Carboxamides : Research involving the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide derivatives, highlights the catalytic applications and potential synthetic uses of compounds like this compound (Wang & Widenhoefer, 2004).

Properties

IUPAC Name

N-butyl-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-3-13-19-18(20)16-11-7-8-12-17(16)21-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVGBRYNBMYGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.